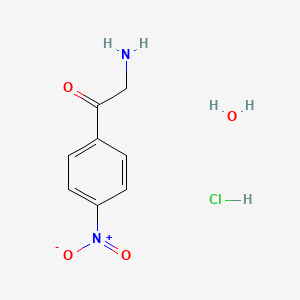
1,3-Dimethyl-5-morpholino-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Characterization
Vilsmeier-Haak Formylation : This method is used to formylate N-alkyl-3,5-dimethyl-1H-pyrazoles, leading to the formation of 4-formyl derivatives. It includes the synthesis of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde through alkaline hydrolysis and heating of the acid formed. This process is significant in chemical synthesis and organic compound characterization (Attaryan et al., 2006).
Synthesis of Pyrazole-appended Quinolinyl Chalcones : A study demonstrated the efficient ultrasound-assisted synthesis of quinolinyl chalcones containing a pyrazole group, using derivatives of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. These compounds show promising antimicrobial properties and moderate anti-oxidant activity (Prasath et al., 2015).
Novel Symmetric 1,4-Dihydropyridines Synthesis : This involves synthesizing 1,4-dihydropyridines bearing a pyrazole moiety at the 4-position, using 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. This method highlights rapid synthesis with good yield, contributing to advancements in heterocyclic chemistry and drug development (Thakrar et al., 2012).
Synthesis of Unsymmetrical 1,2,4,5-tetrazine Derivatives : This research focuses on synthesizing unsymmetrical tetrazine derivatives using 3,5-dimethyl-1H-pyrazole-4-carbaldehyde. These compounds have potential applications in material science and pharmaceuticals due to their unique structural properties (Xu et al., 2012).
Antimicrobial Activity of Chitosan Schiff Bases : The study synthesized and characterized chitosan Schiff bases using heteroaryl pyrazole derivatives like 1-phenyl-3-(pyridine-3-yl)-1H-pyrazole-4-carbaldehyde. These compounds demonstrated significant antimicrobial activity, highlighting their potential in biomedical applications (Hamed et al., 2020).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, making them useful in the development of new derivatives .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence a variety of biological activities, suggesting that this compound may also affect multiple pathways .
Result of Action
Related compounds have been found to exhibit a range of biological activities, suggesting that this compound may have similar effects .
Action Environment
It is generally recommended to avoid exposure to light, humidity, and high temperatures for optimal storage .
Biochemical Analysis
Biochemical Properties
1,3-Dimethyl-5-morpholino-1H-pyrazole-4-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism . The interaction between this compound and DPP-4 can inhibit the enzyme’s activity, thereby affecting glucose regulation in the body. Additionally, this compound may form Schiff bases with amino groups of proteins, altering their structure and function.
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of DPP-4 by this compound can lead to increased levels of incretin hormones, which enhance insulin secretion and lower blood glucose levels . This compound may also affect the expression of genes involved in metabolic pathways, thereby modulating cellular metabolism and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the formation of covalent bonds with target biomolecules, such as enzymes and proteins. This covalent binding can inhibit enzyme activity or alter protein function. For instance, the interaction with DPP-4 involves the formation of a covalent bond with the enzyme’s active site, leading to its inhibition . Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and effects of this compound can vary over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that the effects of this compound on cellular function can persist, with sustained inhibition of target enzymes and modulation of metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound can effectively inhibit target enzymes and modulate metabolic pathways without causing significant adverse effects . At higher doses, it may exhibit toxicity, leading to adverse effects such as liver damage or altered metabolic function. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its interaction with DPP-4 affects glucose metabolism by modulating the levels of incretin hormones . Additionally, this compound may influence other metabolic pathways by interacting with key regulatory enzymes and proteins.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins or be transported to specific cellular compartments, influencing its localization and accumulation.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the cytoplasm, nucleus, or mitochondria, depending on the presence of specific targeting sequences or interacting proteins. The subcellular localization of this compound can affect its activity and function, influencing its biochemical and cellular effects.
properties
IUPAC Name |
1,3-dimethyl-5-morpholin-4-ylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-8-9(7-14)10(12(2)11-8)13-3-5-15-6-4-13/h7H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYDVSXDKNQUNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)N2CCOCC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380126 |
Source


|
| Record name | 1,3-Dimethyl-5-(morpholin-4-yl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26990-69-2 |
Source


|
| Record name | 1,3-Dimethyl-5-(morpholin-4-yl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one](/img/structure/B1333363.png)





